molecular formula C9H8BrNO B1270677 5-Bromo-2-ethoxybenzonitrile CAS No. 279263-03-5

5-Bromo-2-ethoxybenzonitrile

Cat. No. B1270677
M. Wt: 226.07 g/mol
InChI Key: RNRDIQJUDTUNEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-benzonitrile derivatives often involves multi-step procedures including bromination, cyanidation, and alkylation. For instance, the synthesis of 5-Bromo-2-isobutoxybenzonitrile, a compound with a similar structure, was achieved through a three-step procedure starting from salicylaldehyde, demonstrating the typical approach for synthesizing such molecules. The process noted for its mild reaction conditions, facile operation, and cost-effectiveness, is indicative of the strategies that might be applied to 5-Bromo-2-ethoxybenzonitrile (Meng Fan-hao, 2012).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethoxybenzonitrile and related compounds has been extensively analyzed using quantum mechanical calculations and Density Functional Theory (DFT). Studies, such as those on 5-Bromo-2-methoxybenzonitrile, highlight the equilibrium geometric structure, predicting geometrical parameters like bond length, bond angle, and dihedral angle. This analysis extends to investigating the molecule's spectroscopic behavior and nonlinear optical (NLO) properties, which are critical for applications in frequency doubling and Second Harmonic Generation (SHG) (A. Kumar & R. Raman, 2017).

Chemical Reactions and Properties

Chemical reactions involving bromo-benzonitrile compounds can lead to a variety of products depending on the reaction conditions and the reactants involved. For example, the halodeboronation of aryl boronic acids using specific catalysts demonstrates the versatility of bromo-benzonitrile derivatives in synthesizing aryl bromides and chlorides under controlled conditions, showcasing the compound's reactivity and functional group compatibility (Ronald H. Szumigala et al., 2004).

Physical Properties Analysis

The physical properties of 5-Bromo-2-ethoxybenzonitrile, including its crystalline structure and thermal behavior, can be inferred from studies on similar compounds. For instance, investigations into the crystal structures of bromo-hydroxybenzonitriles reveal complex patterns of molecular interactions, such as hydrogen bonding and π-π stacking, which significantly influence the compound's physical state and stability. These studies provide insights into how bromo-benzonitrile derivatives organize in solid states and respond to thermal conditions (D. Britton, 2006).

Scientific Research Applications

Quantum Mechanical Calculations and Optical Properties

5-Bromo-2-ethoxybenzonitrile (5B2EBN) has been subject to quantum mechanical calculations using Density Functional Theory (DFT). Studies like those conducted by Kumar and Raman (2017) have explored the equilibrium geometric structure of similar molecules, focusing on geometrical parameters like bond length, bond angle, and dihedral angle. Additionally, the non-linear optical (NLO) properties and Second Harmonic Generation (SHG) applications of these molecules have been investigated, highlighting their potential in frequency doubling and optical applications (Kumar & Raman, 2017).

Synthesis and Industrial Applications

The synthesis of derivatives of 5-Bromo-2-ethoxybenzonitrile, such as 5-Bromo-2-isobutoxybenzonitrile, has been documented for industrial applications. This synthesis involves a three-step procedure including bromination, cyanidation, and alkylation, starting from salicylaldehyde. The process is noted for its mild reaction conditions, ease of operation, and cost-effectiveness, making it suitable for industrial scale-up (Meng, 2012).

Photochemistry and Environmental Impact

Studies have been conducted on the photochemistry of related compounds like 5-chloro-2-hydroxybenzonitrile in aqueous solutions, which provide insights into the behavior of 5-Bromo-2-ethoxybenzonitrile under similar conditions. These studies help in understanding the environmental photodegradation and interaction with various agents such as oxygen, propan-2-ol, and bromide ions. Such research is crucial in assessing the environmental impact and safety of these compounds (Bonnichon et al., 1999).

Antimicrobial Activities

Research into the antimicrobial properties of compounds related to 5-Bromo-2-ethoxybenzonitrile has been performed. For example, studies on 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile and its derivatives have shown potential antimicrobial activities, indicating a potential application of 5-Bromo-2-ethoxybenzonitrile in the development of new antimicrobial agents (Gadaginamath & Patil, 2002).

Safety And Hazards

5-Bromo-2-ethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRDIQJUDTUNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361185
Record name 5-bromo-2-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxybenzonitrile

CAS RN

279263-03-5
Record name 5-bromo-2-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-ethoxybenzonitrile
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Synthesis routes and methods

Procedure details

In formic acid (85.5 ml) was dissolved 5-bromo-2-ethoxybenzaldehyde (17.1 g). To the mixture was added hydroxylamine hydrochloride (7.8 g), and the mixture was refluxed for 7 hours and cooled to room temperature. Under reduced pressure, the solvent was evaporated, and the residue was washed with water and dried to give 5-bromo-2-ethoxybenzonitrile (15.8 g).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
85.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ZX Zhang, MC Willis - Chem, 2022 - cell.com
… To a solution of 5-bromo-2-ethoxybenzonitrile (9.08 g, 40.30 mmol, 1.50 equiv.) in anhydrous THF (40.3 mL) in an oven-dried 250 mL round-bottom flask was added n-butyllithium …
Number of citations: 29 www.cell.com
GY Chung Leung, B Ramalingam, G Loh… - … Process Research & …, 2020 - ACS Publications
… (4) (25) from the starting material 5-bromo-2-ethoxybenzonitrile (3). The cyano group in 5 … A solution of 5-bromo-2-ethoxybenzonitrile (226 mg, 1.0 mol) in THF (2 mL) was added, and …
Number of citations: 12 pubs.acs.org

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